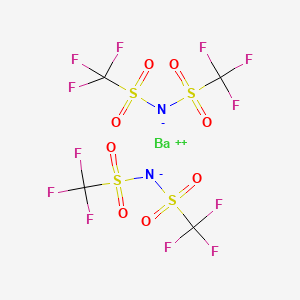
Monosialylated, galactosylated, biantennary glycan (A1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Monosialylated, galactosylated, biantennary glycan (A1) is a complex carbohydrate structure that is characterized by the presence of a single sialic acid residue, galactose residues, and a biantennary (two-branched) glycan core. This compound is commonly found in glycoproteins, particularly in the N-glycans of immunoglobulins, where it plays a crucial role in modulating biological activities and interactions .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of monosialylated, galactosylated, biantennary glycan (A1) typically involves a series of enzymatic reactions. The process begins with the preparation of a biantennary glycan core, which is then sequentially modified by the addition of galactose and sialic acid residues. Enzymes such as galactosyltransferases and sialyltransferases are employed under stringent reaction conditions to achieve the desired modifications .
Industrial Production Methods: Industrial production of this glycan involves the use of recombinant DNA technology to produce the necessary enzymes in large quantities. These enzymes are then used in bioreactors to catalyze the glycosylation reactions. The process is optimized to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: Monosialylated, galactosylated, biantennary glycan (A1) can undergo various chemical reactions, including:
Oxidation: The sialic acid residues can be oxidized to form aldehyde groups.
Reduction: The aldehyde groups formed from oxidation can be reduced back to hydroxyl groups.
Substitution: The hydroxyl groups on the glycan can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used as an oxidizing agent.
Reduction: Sodium borohydride is used for the reduction of aldehyde groups.
Substitution: Various reagents such as acetic anhydride can be used for acetylation reactions.
Major Products:
Oxidation: Formation of aldehyde derivatives.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of acetylated derivatives.
科学的研究の応用
Monosialylated, galactosylated, biantennary glycan (A1) has a wide range of applications in scientific research:
Chemistry: Used as a standard in glycan analysis and quantification by mass spectrometry.
Biology: Plays a role in studying glycoprotein interactions and functions.
Medicine: Important in the development of therapeutic antibodies and vaccines.
Industry: Used in the production of glycoprotein-based drugs and diagnostics
作用機序
The biological effects of monosialylated, galactosylated, biantennary glycan (A1) are mediated through its interactions with specific receptors and proteins. The sialic acid residues on the glycan can bind to sialic acid-binding immunoglobulin-type lectins (Siglecs) and other receptors, modulating immune responses and cellular signaling pathways. These interactions can influence processes such as cell adhesion, migration, and immune regulation .
類似化合物との比較
Monosialylated, galactosylated, biantennary glycan (A1) can be compared with other similar glycans, such as:
Disialylated, galactosylated, biantennary glycan (A2): Contains two sialic acid residues instead of one.
Monosialylated, galactosylated, triantennary glycan (A3): Contains three branches instead of two.
Monosialylated, galactosylated, tetraantennary glycan (A4): Contains four branches instead of two
The uniqueness of monosialylated, galactosylated, biantennary glycan (A1) lies in its specific structure, which allows for distinct biological interactions and functions compared to its more complex counterparts.
特性
CAS番号 |
145211-79-6 |
|---|---|
分子式 |
C73H121N5O54 |
分子量 |
0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



